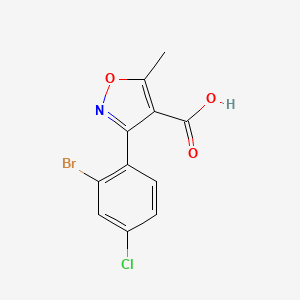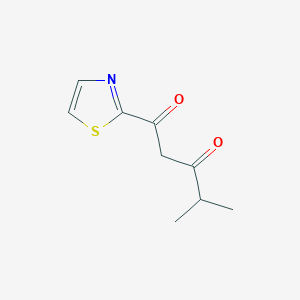
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps. One common method includes the bromination of 2-bromo-4-chlorophenol, followed by the formation of the isoxazole ring through cyclization reactions. The reaction conditions often involve the use of reagents such as bromine, pyridine, and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and safety, ensuring that the production process is scalable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, pyridine, acetonitrile, and various oxidizing and reducing agents. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of pharmaceuticals, pesticides, and other chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The isoxazole ring also plays a role in the compound’s overall mechanism of action, contributing to its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-chlorophenol: Shares the bromine and chlorine-substituted phenyl ring but lacks the isoxazole ring.
5-Bromo-2-furoic acid: Contains a bromine-substituted furan ring instead of the isoxazole ring.
Uniqueness
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both the bromine and chlorine atoms on the phenyl ring and the isoxazole ring.
Eigenschaften
Molekularformel |
C11H7BrClNO3 |
|---|---|
Molekulargewicht |
316.53 g/mol |
IUPAC-Name |
3-(2-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(13)4-8(7)12/h2-4H,1H3,(H,15,16) |
InChI-Schlüssel |
OGYIDEVNIGDLDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)

![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)









